Sporidesmin
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Overview
Description
Sporidesmin is a pyrroloindole.
Scientific Research Applications
Zinc Protection Against Sporidesmin Toxicity : Zinc has been found to protect HepG2 cells from this compound toxicity. This protection does not require new gene transcription, indicating a different mechanism of action for zinc's protective effects (Duncan, Thompson, & Phua, 2005).
Toxicity Mechanisms in Sheep : this compound has been shown to produce severe disease in sheep when administered orally. This study helps in understanding the morbid process and the response to different dosage levels (Mortimer & Taylor, 1962).
Interaction with Lipid Bilayers : Research indicates that this compound can incorporate into cell membranes, affecting bilayer organization and properties of membrane proteins. This study provides insight into the redox behavior of this compound in a hydrophobic environment (Upreti & Jain, 1993).
Superoxide Radical Generation : this compound has been found to generate superoxide radicals through autoxidation, which could be involved in its toxic action. This offers a potential explanation for the toxicity mechanisms of this compound (Munday, 1982).
Antibody Response to this compound : An antibody response can be produced against this compound when it is covalently coupled to a protein, providing a method for studying its biological effects (We & Ronaldson, 1974).
Copper-Chelating Agents and Toxicity : Copper-chelating agents inhibit the generation of superoxide radicals by this compound, suggesting a role for copper in mediating its toxic effects (Munday, 1985).
Liver Enzyme Changes in Guinea Pigs : This study explored the biochemical responses to this compound toxicity, providing insights into liver enzyme alterations and their significance in the pathobiology of facial eczema (Bonnefoi, Hasim, Sauvagnac, Burgat, & Braun, 1989).
Hydroxyl Radical Generation : Research shows that this compound can generate hydroxyl radicals, which may be the proximate agent responsible for its toxic effects (Munday, 1987).
Mutagenicity Studies : this compound was tested for its ability to cause mutations and clastogenic effects. Although it showed clastogenic effects in vitro, no significant mutagenic effects were observed in vivo in sheep (Ferguson, Berriman, Pearson, Munday, Fowke, & Towers, 1992).
Competition with Non-Toxigenic Strains : A study of this compound-producing Pithomyces chartarum competing with a non-toxigenic strain showed potential for biological control of the toxigenic strain, which could have practical implications for managing facial eczema in livestock (Collin & Towers, 1995).
Liver Damage and Foetal Growth : Research investigated the impact of pre-mating this compound-induced liver damage in ewes on foetal and placental growth. This study contributes to understanding how this compound exposure affects reproduction and development (Oliver & Harding, 2009).
Properties
CAS No. |
1456-55-9 |
---|---|
Molecular Formula |
C18H20ClN3O6S2 |
Molecular Weight |
474 g/mol |
IUPAC Name |
(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C18H20ClN3O6S2/c1-16-14(24)22-13-17(26,12(23)18(22,30-29-16)15(25)21(16)3)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3/t12-,13-,16-,17-,18-/m1/s1 |
InChI Key |
QTONANGUNATZOU-ICTVWZTPSA-N |
Isomeric SMILES |
C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Canonical SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Synonyms |
isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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